molecular formula C15H23N3O2 B13960623 Tert-butyl (1-(pyridin-4-ylmethyl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-(pyridin-4-ylmethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B13960623
M. Wt: 277.36 g/mol
InChI Key: BLXINULUCAENHC-UHFFFAOYSA-N
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Description

Tert-butyl (1-(pyridin-4-ylmethyl)pyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C15H24N2O2 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with pyrrolidine and pyridine derivatives.

    Reaction Steps:

Industrial Production Methods:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

Industry:

    Material Science: It is explored for its potential use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyridin-4-ylmethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • Tert-butyl (pyrrolidin-3-ylmethyl)carbamate
  • Tert-butyl (1-(pyridin-4-ylmethyl)piperidin-4-yl)carbamate
  • Tert-butyl (1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate

Comparison:

  • Structural Differences: While these compounds share a tert-butyl carbamate group, they differ in the substituents on the pyrrolidine or pyridine rings.
  • Chemical Properties: The presence of different substituents affects their reactivity and interaction with other molecules.
  • Applications: Each compound has unique applications based on its specific chemical structure, making tert-butyl (1-(pyridin-4-ylmethyl)pyrrolidin-3-yl)carbamate distinct in its potential uses.

Properties

IUPAC Name

tert-butyl N-[1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-9-18(11-13)10-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXINULUCAENHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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